2-(Cyanomethyl)acrylic acid methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(cyanomethyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(3-4-7)6(8)9-2/h1,3H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQCZSPDKPYILK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance in Contemporary Organic Synthesis
Methyl 2-cyanoacrylate is a multifunctional monomer recognized for its utility in constructing complex molecules. tandfonline.com Its significance stems from the electron-deficient nature of its carbon-carbon double bond, a result of the powerful electron-withdrawing effects of both the cyano and methyl ester groups. nih.gov This electronic feature renders the molecule highly susceptible to attack by a wide range of nucleophiles, making it an excellent Michael acceptor. This reactivity is harnessed in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental operations in organic synthesis.
The classic synthesis of cyanoacrylates is the Knoevenagel condensation, which involves the reaction of an alkyl cyanoacetate (B8463686) with formaldehyde (B43269). pcbiochemres.com This reaction condenses an active methylene (B1212753) compound with a carbonyl group, followed by dehydration, to create the characteristic C=C double bond. pcbiochemres.comcaribjscitech.com While effective, industrial-scale synthesis often requires a high-temperature "cracking" step to depolymerize the initially formed polymer back to the monomer, an energy-intensive process. pcbiochemres.com Recent research has focused on developing "crackless" techniques that avoid this high-temperature depolymerization, making the synthesis more efficient and applicable to temperature-sensitive derivatives. pcbiochemres.com
Overview of Functional Group Reactivity in Complex Molecule Construction
The synthetic versatility of methyl 2-cyanoacrylate is rooted in the distinct reactivity of its three primary functional groups: the alkene, the nitrile, and the methyl ester. The synergy between these groups dictates the compound's role in chemical transformations.
The most prominent feature is the highly electrophilic alkene, which readily participates in several key reaction types:
Anionic Polymerization : The compound is famously known for its rapid anionic polymerization, initiated by even weak bases like moisture. pcbiochemres.comilo.org A nucleophile attacks the electron-poor β-carbon of the alkene, generating a carbanion at the α-carbon. This carbanion is stabilized by resonance through delocalization of the negative charge onto the adjacent cyano and ester groups. nih.govpcbiochemres.com This stabilized anion then acts as a nucleophile itself, attacking another monomer unit and propagating a polymer chain. pcbiochemres.com While this property is the basis for its use as an instant adhesive, controlled anionic polymerization can be used to create polymers with specific properties. dtic.milacs.org
Michael Addition : As a potent Michael acceptor, it reacts with a variety of nucleophiles (thiols, amines, carbanions) in a conjugate addition fashion. This reaction is a cornerstone of organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the reaction with thiols is a key example of "click chemistry," enabling efficient and clean bond formation. nih.gov
Cycloaddition Reactions : The electron-deficient double bond can also participate as a dienophile or dipolarophile in cycloaddition reactions, allowing for the rapid construction of cyclic and heterocyclic ring systems, which are common motifs in pharmaceuticals and natural products.
The nitrile (cyano) group is a versatile functional handle that can be transformed into other important groups. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. noaa.gov These transformations allow chemists to introduce new functionalities into a molecule after the initial carbon skeleton has been assembled.
The methyl ester group can undergo reactions typical of esters, such as hydrolysis to a carboxylic acid or transesterification with other alcohols. noaa.gov It also plays a crucial role in activating the alkene; its electron-withdrawing nature is essential for the molecule's high reactivity in polymerization and Michael additions. nih.gov
Scope and Research Trajectories for Multifunctional Acrylates
Classical and Contemporary Preparative Routes
Established and modern methods for preparing 2-(cyanomethyl)acrylic acid methyl ester rely on fundamental organic reactions, including condensation, esterification, and nucleophilic attacks.
Knoevenagel Condensation Approaches with Formaldehyde (B43269) and Related Carbonyls
The Knoevenagel condensation is a cornerstone in the synthesis of cyanoacrylates and represents the most powerful and widely used method for forming the core carbon-carbon double bond in the target molecule. mdpi.comwikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. researchgate.netsciforum.net
For the synthesis of this compound, the key precursors are methyl cyanoacetate (B8463686), which provides the active methylene (B1212753) group, and formaldehyde (or its equivalents like paraformaldehyde), which serves as the carbonyl component. The reaction is typically conducted in the presence of a basic catalyst. researchgate.net The process can be summarized as the reaction of methyl cyanoacetate with formaldehyde, which first produces a poly(methyl cyanoacrylate) intermediate. This polymer is then depolymerized under acidic conditions to yield the crude monomeric product, which is subsequently purified by distillation.
While formaldehyde is the direct precursor for the parent compound, the Knoevenagel condensation is versatile and can be performed with a wide range of aromatic and aliphatic aldehydes to produce various substituted cyanoacrylates. wikipedia.orgresearchgate.net The reaction conditions, such as solvent and temperature, are crucial; for instance, some reactions are carried out in solvents like ethanol (B145695) or hexane (B92381) at temperatures ranging from room temperature to 65-70 °C. mdpi.comwikipedia.org To improve yields, the water generated during the condensation is often removed, for example, through azeotropic distillation. researchgate.net
Esterification and Transesterification Pathways
Esterification provides an alternative or complementary route to obtaining this compound. This pathway involves reacting 2-(cyanomethyl)acrylic acid with methanol (B129727) in the presence of an acid catalyst. rsc.org This method is analogous to the industrial production of other acrylate esters like methyl acrylate and methyl methacrylate (B99206). rsc.org
Commonly used catalysts for this type of esterification are strong mineral acids such as sulfuric acid or organic sulfonic acids like p-toluenesulfonic acid (p-TSA). The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, an excess of methanol is often used, and the water formed during the reaction is continuously removed. The reaction temperature is generally maintained between 70 to 180 °C. rsc.org
Another relevant pathway is transesterification, where an existing ester of 2-(cyanomethyl)acrylic acid (e.g., an ethyl or butyl ester) is reacted with methanol in the presence of an acid or base catalyst to yield the desired methyl ester. This method is particularly useful for converting between different ester forms of the acrylic acid derivative.
Table 1: Comparison of Catalysts in Acrylic Acid Esterification
| Catalyst | Reactants | Temperature (°C) | Notes |
| Sulfuric Acid | Acrylic Acid, Methanol | 50 - 80 | Commonly used, efficient homogeneous catalyst. |
| p-Toluenesulfonic Acid (p-TSA) | Acrylic Acid, Methanol | 50 - 80 | Effective organic acid catalyst. |
| Cation Exchange Resin (e.g., Amberlyst 15) | Acrylic Acid, Methanol | Not specified | Heterogeneous catalyst, allowing for easier separation. |
Nucleophilic Addition-Elimination Sequences
The synthesis of this compound is mechanistically rooted in nucleophilic addition-elimination sequences. The Knoevenagel condensation itself is a prime example of this two-step process. researchgate.net
The mechanism begins with the deprotonation of the active methylene compound (methyl cyanoacetate) by a base to form a carbanion or enolate. wikipedia.orgresearchgate.net This carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of formaldehyde in a nucleophilic addition step, forming a tetrahedral intermediate (an alkoxide). wikipedia.org This intermediate is subsequently protonated to form a β-hydroxy adduct. The final step is an elimination reaction (dehydration), where a molecule of water is removed to form the carbon-carbon double bond of the final product. researchgate.net
Related nucleophilic substitution reactions on similar α,β-unsaturated systems have also been studied. For instance, α-(halomethyl)acrylates, which possess an electron-poor vinyl group, are known to undergo SN2' reactions (a type of conjugate substitution) with various nucleophiles. While not a direct synthesis of the title compound, these studies highlight the reactivity of the acrylate backbone towards nucleophilic attack, which is the fundamental principle governing its primary synthetic routes.
Catalytic Systems in Synthesis
Catalysis is integral to the efficient synthesis of this compound, with both base and metal-based systems being employed to facilitate the key condensation step.
Base-Catalyzed Reactions (e.g., Amine-mediated, Alkali Metal Tetraborates)
Weak bases are the most common catalysts for the Knoevenagel condensation to avoid the self-condensation of the aldehyde reactant. researchgate.net
Amine-mediated Catalysis: A variety of amines and their salts have proven effective. Simple secondary amines like piperidine (B6355638) are classic catalysts for this reaction. researchgate.netresearchgate.net Other amine-based systems include diisopropylethylammonium acetate (B1210297) (DIPEAc), which has been used to produce cyanoacrylates in high yields with shorter reaction times. wikipedia.org The mechanism involves the amine deprotonating the methyl cyanoacetate to generate the required carbanion for the nucleophilic attack. wikipedia.org Ammonium (B1175870) salts, such as ammonium acetate, have also been utilized, sometimes under solvent-free microwave conditions, to promote the condensation.
Alkali Metal Tetraborates: Borax (sodium tetraborate), a naturally occurring and inexpensive alkali metal salt, has been shown to be a very efficient catalyst for the Knoevenagel condensation. Its use aligns with green chemistry principles due to its low toxicity and operational simplicity. Borax can effectively catalyze the condensation of active methylene compounds with aldehydes, offering high yields and often eliminating the need for complex workup procedures or chromatography.
Table 2: Examples of Base Catalysts in Knoevenagel Condensation
| Catalyst | Reactant 1 | Reactant 2 | Conditions | Yield (%) |
| Diisopropylethylammonium acetate (DIPEAc) | Aromatic Aldehydes | Ethyl Cyanoacetate | Hexane, 65-70°C, 3-6h | High |
| Piperidine | 2-Methoxybenzaldehyde | Thiobarbituric acid | Ethanol, RT | Not specified |
| Borax (Sodium Tetraborate) | Various Aldehydes | Active Methylene Compounds | Not specified | High |
Metal-Catalyzed Processes (e.g., Copper-catalyzed, Phase-Transfer Catalysis)
Metal-Catalyzed Processes: Transition metals, particularly copper, have been incorporated into catalysts for the Knoevenagel condensation. Copper-based metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts. These materials possess unsaturated metal sites that can act as Lewis acids, activating the carbonyl group of the aldehyde and facilitating the reaction. The porous nature and high surface area of MOFs make them effective and often reusable catalysts.
Phase-Transfer Catalysis: Phase-transfer catalysis (PTC) is another advanced technique employed to enhance the efficiency of Knoevenagel condensations, particularly in biphasic systems. researchgate.net PTCs, such as quaternary ammonium salts, facilitate the transfer of the anionic nucleophile (the deprotonated methyl cyanoacetate) from an aqueous or solid phase into an organic phase where the aldehyde is dissolved. This overcomes the solubility barrier between reactants, leading to faster reaction rates under milder conditions. researchgate.net Recently, bifunctional magnetic nanocomposites have been developed to act as recoverable heterogeneous phase-transfer catalysts for Knoevenagel condensations in aqueous media, further advancing the green aspects of the synthesis. researchgate.net
Green Chemistry Approaches and Solvent Effects
The synthesis of α-cyanoacrylates, including this compound, predominantly relies on the Knoevenagel condensation. Green chemistry principles have been increasingly applied to this reaction to minimize environmental impact. Key strategies include the use of sustainable catalysts, alternative energy sources like microwave irradiation, and the selection of environmentally benign solvents or solvent-free conditions.
Research has demonstrated the efficacy of various catalysts that are considered greener alternatives to traditional bases like piperidine. Triphenylphosphine has been successfully employed as a mild and efficient catalyst for the Knoevenagel condensation of aldehydes with active methylene compounds such as ethyl cyanoacetate under solvent-free conditions. organic-chemistry.org This approach avoids the use of harmful organic solvents and simplifies the reaction work-up. organic-chemistry.org Similarly, porous calcium hydroxyapatite (B223615) has been utilized as a recyclable, solid catalyst, often in conjunction with microwave activation, to achieve high yields in short reaction times without any solvent. mdpi.com
The choice of solvent has a pronounced effect on the reaction's efficiency and environmental footprint. Studies comparing different solvents for Knoevenagel-type reactions have shown varied outcomes. For instance, in certain base-catalyzed condensations, reactions performed in tetrahydrofuran (B95107) (THF) required longer times compared to those in methanol. researchgate.net However, using alcohol solvents like ethanol can sometimes lead to side reactions such as transesterification, complicating product purification. researchgate.net The use of water as a solvent is highly desirable from a green chemistry perspective. Research on ionic liquid-catalyzed Knoevenagel condensations found that while the catalyst had poor solubility in many organic solvents, using water as the solvent significantly increased the reaction yield. imedpub.com The hydrogen-bonding capability of protic solvents like water can also accelerate the reaction by activating the carbonyl group of the aldehyde. rsc.org
Microwave irradiation has emerged as a powerful tool for accelerating these reactions, often leading to dramatically reduced reaction times and improved yields, especially under solvent-free conditions. organic-chemistry.orgmdpi.com This technique aligns well with green chemistry goals by reducing energy consumption compared to conventional heating. mdpi.com
| Catalyst System | Reactants | Conditions | Yield (%) | Reference |
| Triphenylphosphine | Benzaldehyde (B42025) + Ethyl Cyanoacetate | 80°C, Solvent-free, 2.5h | 92 | organic-chemistry.org |
| Triphenylphosphine / MW | Benzaldehyde + Ethyl Cyanoacetate | MW, Solvent-free, 4 min | 94 | organic-chemistry.org |
| Hydroxyapatite / MW | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | MW, Solvent-free, 2 min | 96 | mdpi.com |
| DIPEAc | Aromatic Aldehydes + Ethyl Cyanoacetate | Hexane, 65-70°C, 3-6h | High | scielo.org.mx |
| [HyEtPy]Cl–H₂O–DABCO | 4-Nitrobenzaldehyde + Ethyl Cyanoacetate | 50°C, 5 min | 99 | rsc.org |
Advanced Synthetic Strategies
Beyond foundational green chemistry principles, advanced strategies are being developed to enhance the synthesis of this compound and its analogs. These methods focus on improving process efficiency, achieving higher levels of molecular complexity, and enabling large-scale, controlled production.
One-Pot Syntheses
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced waste, time, and resource consumption. The standard Knoevenagel condensation to produce this compound is inherently a one-pot process, combining an aldehyde with methyl cyanoacetate.
Stereoselective Synthesis of Chiral Analogs
While this compound is an achiral molecule, the development of stereoselective methods to synthesize chiral analogs is a significant area of research, driven by the demand for enantiomerically pure compounds in pharmaceuticals and materials science. These strategies involve creating new stereocenters with high fidelity.
One prominent method is the asymmetric hydrogenation of substituted α-cyanoacrylate esters. Using chiral rhodium-based catalysts, such as those with the f-spiroPhos ligand, a variety of 3-substituted cyanoacrylate esters can be hydrogenated with excellent enantioselectivity, achieving up to 98% enantiomeric excess (ee). rsc.orgresearchgate.net This reaction effectively converts the carbon-carbon double bond into a chiral center.
Another powerful approach involves the organocatalytic asymmetric conjugate addition of α-cyanoacetates to electrophilic partners. researchgate.net Chiral Brønsted base catalysts can facilitate the Michael addition of a cyanoacetate to a methacrylate equivalent, followed by a protonation step, to construct acyclic molecules with nonadjacent tertiary and quaternary stereocenters with high diastereo- and enantioselectivity. researchgate.net
| Reaction Type | Catalyst System | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rh-(S,S)-f-spiroPhos | Methyl (E)-3-cyano-3-phenylacrylate | 98% | rsc.orgresearchgate.net |
| Asymmetric Hydrogenation | Rh-(S,S)-f-spiroPhos | Methyl (Z)-3-cyano-3-phenylacrylate | 97% | rsc.orgresearchgate.net |
Flow Chemistry Applications in Production
Flow chemistry, utilizing continuous-flow reactors such as microreactors, offers substantial advantages over traditional batch processing for the production of fine chemicals. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, precise control over reaction parameters (temperature, pressure, and residence time), and straightforward scalability.
The Knoevenagel condensation is well-suited for adaptation to flow chemistry. A study on the synthesis of ethyl α-cyanocinnamate, a close analog of the target compound, was successfully performed in a continuous-flow monolithic microreactor. nih.gov The reactor's stationary phase was a silica (B1680970) monolith modified with various amine groups to act as a heterogeneous catalyst. nih.gov This setup allows for the continuous conversion of reactants into the product, with the catalyst being easily retained. The research found that microreactors grafted with diamine functional groups were highly active and stable, achieving nearly full conversion of benzaldehyde and ethyl cyanoacetate in as little as six minutes at 50°C. nih.gov This represents a significant acceleration compared to many batch processes. The ability to produce material continuously with high efficiency and easy product-catalyst separation makes flow chemistry a highly attractive strategy for the industrial production of this compound.
| Parameter | Batch Reactor | Flow Microreactor | Reference |
| Reaction | Benzaldehyde + Ethyl Cyanoacetate | Benzaldehyde + Ethyl Cyanoacetate | nih.gov |
| Catalyst | Homogeneous Base (e.g., Piperidine) | Heterogeneous Grafted Amines on Silica Monolith | nih.gov |
| Temperature | Variable (e.g., Room Temp to Reflux) | 50°C | nih.gov |
| Reaction Time | Hours | 6 minutes (residence time) | nih.gov |
| Conversion | Variable (often high but over longer times) | ~100% | nih.gov |
| Work-up | Liquid-liquid extraction, catalyst removal | Continuous output, no catalyst filtration needed | nih.gov |
Nucleophilic Addition Reactions
The acrylate moiety in this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of both the methyl ester and the cyanomethyl groups. This activation facilitates a variety of addition reactions, most notably the Michael addition.
The conjugate (or 1,4-) addition of nucleophiles to the activated α,β-unsaturated system is a cornerstone of the reactivity of this compound. This reaction, known as the Michael addition, is a versatile method for carbon-carbon and carbon-heteroatom bond formation.
Nitrogen-based nucleophiles, such as primary and secondary amines, readily undergo aza-Michael addition with acrylate esters. upc.eduresearchgate.net This reaction is a powerful tool for the synthesis of β-amino acid derivatives. wikipedia.org In the case of this compound, the reaction with an amine would yield a substituted β-alanine derivative. The general reaction is often base-catalyzed and proceeds with high yield. upc.edu Microwave irradiation has been shown to significantly accelerate the Michael addition of amines to methyl acrylates, reducing reaction times and increasing product purity. researchgate.netnih.gov
Hydrazines also react with α,β-unsaturated esters in a similar fashion. The initial Michael addition can be followed by an intramolecular cyclization (condensation) to form five-membered heterocyclic rings, such as pyrazolidinones. rsc.org The reaction of hydrazine (B178648) hydrate (B1144303) with methyl acrylate, for example, can lead to various products including 1-(alkoxycarbonylethyl)pyrazolidin-3-one and 1,2-bis(alkoxycarbonylethyl)pyrazolidin-3-one, depending on the reaction conditions. rsc.org The reaction of this compound with hydrazine is expected to proceed analogously, forming a pyrazolidinone ring with a cyanomethyl substituent. These reactions are fundamental in the synthesis of various heterocyclic compounds which are important scaffolds in medicinal chemistry. researchgate.netsciforum.netnih.gov
| Acrylate Ester | Amine Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Methyl acrylate | Benzylamine | Microwave, 80°C, 10 min | β-amino ester | 95% | nih.gov |
| Methyl acrylate | (S)-α-methylbenzylamine | Microwave, 80°C, 10 min | β-amino ester | 95% | nih.gov |
| Methyl methacrylate | Benzylamine | Microwave, 150°C, 3 h | β-amino ester | 60% | nih.gov |
The Michael addition of alcohols to activated alkenes, known as oxa-Michael addition, is also a feasible reaction pathway. While less common than the aza-Michael addition, it can proceed under basic conditions. For this compound, this would lead to a β-alkoxy derivative. Additionally, transesterification can occur at the ester moiety, particularly under acid or base catalysis with an excess of the alcohol, leading to an exchange of the methyl group for a different alkyl group. google.comgoogle.com
The reaction with water, or hydrolysis, primarily targets the ester functional group. Under alkaline conditions, acrylate and methacrylate esters undergo saponification via a BAC2 mechanism (bimolecular acyl-oxygen cleavage) to yield the corresponding carboxylate salt (an acrylate) and methanol. nih.govresearchgate.net This reaction is generally slower than for saturated esters but is a key degradation pathway. nih.govnih.gov The α,β-unsaturated system can also be susceptible to hydration across the double bond under certain conditions, though ester hydrolysis is typically the more dominant reaction pathway in aqueous basic media.
Carbon nucleophiles are extensively used in Michael additions to form new carbon-carbon bonds. Enolates, derived from ketones, esters, or other carbonyl compounds, are classic Michael donors. The reaction of an enolate with this compound would result in a 1,5-dicarbonyl compound (or a related structure), which is a valuable intermediate for further synthetic transformations, including intramolecular cyclizations.
Organometallic reagents also add to α,β-unsaturated esters. While highly reactive reagents like Grignard reagents can sometimes favor 1,2-addition to the carbonyl group, organocuprates (Gilman reagents) are well-known for selectively performing 1,4-conjugate addition. More recently, dialkylzinc reagents have been shown to participate in air-promoted radical-polar crossover 1,4-additions with substituted acrylates. nih.gov This process involves the addition of an alkyl radical to the β-position, followed by the formation of a zinc enolate. This enolate is a stable intermediate that can be trapped in situ by electrophiles, such as aldehydes or ketones, in a subsequent tandem aldol (B89426) condensation. This methodology allows for the creation of complex molecular architectures with multiple stereocenters in a single operation. nih.gov
The reactivity of the acrylate double bond towards nucleophiles is dictated by the polarization induced by the electron-withdrawing ester group. In this compound, the cyanomethyl group (-CH₂CN) provides additional activation. The cyano group is strongly electron-withdrawing through both induction and resonance, which further decreases the electron density at the β-carbon of the acrylate system, making it more electrophilic and thus more susceptible to nucleophilic attack.
This activating effect can be contrasted with the reactivity of methacrylates. The α-methyl group in methyl methacrylate is electron-donating, which slightly deactivates the double bond towards Michael addition compared to methyl acrylate. upc.edumdpi.com Therefore, the presence of the cyanomethyl group in this compound significantly enhances its reactivity as a Michael acceptor. Furthermore, the electron-withdrawing nature of the cyanomethyl group helps to stabilize the negative charge on the intermediate enolate formed after the initial nucleophilic attack, thereby lowering the activation energy of the addition step.
Michael Addition Chemistry
Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. As a substituted alkene, this compound can participate as a 2π component in cycloaddition reactions, most notably the Diels-Alder reaction.
In the Diels-Alder reaction, a [4+2] cycloaddition, the acrylate acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. researchgate.net Both the methyl ester and the cyanomethyl groups on this compound serve this purpose, making it a highly activated dienophile for reactions with electron-rich dienes (a normal electron-demand Diels-Alder reaction). mdpi.comnih.gov The reaction is expected to be highly regioselective and stereoselective, governed by frontier molecular orbital interactions. Lewis acid catalysis is commonly employed to further increase the rate and selectivity of Diels-Alder reactions involving acrylate dienophiles. researchgate.netmdpi.com
Besides [4+2] cycloadditions, this compound could potentially engage in [3+2] cycloadditions with 1,3-dipoles (e.g., azomethine ylides, nitrile oxides) to generate five-membered heterocyclic rings, a reaction that has been studied for related acrylate systems. rsc.orgresearchgate.net
| Diene | Dienophile | Catalyst/Conditions | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Cyclopentadiene | Methyl acrylate | AlCl₃ | Bicyclo[2.2.1]hept-5-ene-2-carboxylate | Lewis acid enhances rate and endo selectivity. | researchgate.net |
| Butadiene | Methyl acrylate | BF₃ in H₂O (computational) | Methyl cyclohex-3-enecarboxylate | Reaction proceeds via asynchronous bond formation. | mdpi.com |
| Isoprene | Methyl acrylate | ZSM-5 Zeolite | Methyl 4-methylcyclohex-3-enecarboxylate | Zeolite acidity and pore size influence productivity. | nih.gov |
Polymerization Mechanisms
Methyl 2-(cyanomethyl)acrylate is known for its high reactivity in polymerization processes, which can proceed through different mechanisms depending on the initiator used.
The compound is highly susceptible to anionic polymerization due to the powerful electron-withdrawing capabilities of both the cyano and ester groups. These groups effectively stabilize the propagating carbanion formed at the α-carbon. Anionic polymerization can be initiated by nucleophiles such as organometallic compounds (e.g., butyllithium) or alkoxides. The process is typically very rapid and exothermic. The mechanism involves the nucleophilic attack of the initiator on the β-carbon of the monomer's double bond, generating a carbanion that subsequently propagates by attacking additional monomer units in a chain-growth fashion.
Methyl 2-(cyanomethyl)acrylate can also undergo free radical polymerization using conventional radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The propagating radical is stabilized by resonance with both the ester and cyano groups. However, the high reactivity of the monomer can sometimes lead to complex kinetics and challenges in controlling the polymer's molecular weight and architecture. Chain transfer reactions can also be a significant consideration, potentially limiting the final polymer chain length.
The high reactivity that makes methyl 2-(cyanomethyl)acrylate a valuable monomer also presents challenges in controlling its polymerization. Spontaneous or uncontrolled polymerization can lead to the formation of ill-defined materials or undesired side reactions. To achieve well-defined polymers, controlled polymerization techniques are necessary.
For Anionic Polymerization: Living anionic polymerization conditions, which involve stringent purification of reagents and solvents and the use of low temperatures, can provide polymers with narrow molecular weight distributions and controlled molecular weights.
For Radical Polymerization: Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are highly suitable. These techniques introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for a much slower and more controlled chain growth. This control minimizes termination and chain transfer side reactions, enabling the synthesis of polymers with predictable characteristics.
The following table outlines initiators and conditions for different polymerization mechanisms.
| Polymerization Type | Initiator Example | Typical Conditions | Key Feature |
| Anionic | n-Butyllithium (n-BuLi) | Low temperature (-78 °C), inert atmosphere | Rapid polymerization, sensitive to impurities |
| Free Radical | Azobisisobutyronitrile (AIBN) | Thermal (60-80 °C) | Standard radical polymerization |
| Controlled Radical (RAFT) | RAFT agent (e.g., dithiobenzoate) + AIBN | Thermal (60-80 °C) | Controlled molecular weight and low dispersity |
Hydrolysis and Ester Cleavage Reactions
The ester functionality in methyl 2-(cyanomethyl)acrylate is susceptible to hydrolysis, a reaction that cleaves the ester bond. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is typically a rapid and irreversible process. A hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate that subsequently collapses, expelling the methoxide (B1231860) leaving group to form 2-(cyanomethyl)acrylic acid (after an acidic workup).
Acid-Catalyzed Hydrolysis: This is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, methanol is eliminated, yielding the carboxylic acid product.
Under particularly harsh hydrolytic conditions (e.g., concentrated strong acid or base and high temperatures), the nitrile (cyano) group can also undergo hydrolysis, first to an amide and then to a carboxylic acid, which would result in the formation of a diacid.
Computational and Theoretical Studies of Reactivity
Computational chemistry provides invaluable tools for understanding the reactivity and reaction mechanisms of molecules like this compound at a molecular level.
Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure of molecules and to model reaction profiles. For this compound, DFT calculations can be employed to investigate the mechanisms of hydrolysis.
A typical study would involve calculating the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products for both the acid- and base-mediated hydrolysis pathways. researchgate.net The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier (ΔG‡), which is directly related to the reaction rate. By mapping the entire energy profile, the rate-determining step of the mechanism can be identified.
DFT studies on the polymerization of related monomers, such as ethyl α-cyanoacrylate, have successfully modeled their kinetic parameters. researchgate.net A similar approach could be applied to hydrolysis. For instance, one could compare the activation barriers for the nucleophilic attack of H₂O (acid-catalyzed) versus OH⁻ (base-catalyzed) on the ester's carbonyl carbon and the nitrile carbon. This would provide a quantitative rationale for the observed differences in reactivity and selectivity.
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants (Ester + OH⁻) | 0.0 | 0.0 |
| Transition State 1 (TS₁) | +12.5 | +13.2 |
| Tetrahedral Intermediate | -15.8 | -14.9 |
| Transition State 2 (TS₂) | -1.2 | -0.8 |
| Products (Carboxylate + MeOH) | -22.4 | -23.1 |
While DFT is excellent for calculating static energy profiles, Molecular Dynamics (MD) simulations can model the dynamic evolution of a chemical reaction over time, explicitly including the effects of solvent molecules. For reactions like hydrolysis, solvent interactions play a crucial role in stabilizing intermediates and transition states.
Using a reactive force field (ReaxFF), which can model the formation and breaking of chemical bonds, MD simulations could trace the entire reaction trajectory of a this compound molecule interacting with water and catalyst molecules in a simulation box. This approach can reveal detailed mechanistic insights, such as the specific roles of individual solvent molecules in proton transfer events (e.g., forming a proton wire) and the dynamic stability of reaction intermediates. While specific MD studies on the hydrolysis of this molecule are not prominent in the literature, the methodology has been developed for the polymerization of similar acrylates.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their measured activity, such as reaction rate. A QSAR study on the reactivity of this compound would involve synthesizing a series of related compounds with different substituents and measuring their hydrolysis rates (khyd).
These experimental rates are then correlated with calculated molecular descriptors using a mathematical model. Relevant descriptors could include:
Electronic Descriptors: Hammett or Taft constants of substituents, calculated partial charges on the carbonyl or nitrile carbons, or the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Steric Descriptors: Steric parameters like Taft's Es or molar refractivity.
Spectroscopic Data: As demonstrated for other acrylates, 13C NMR chemical shifts of the α- and β-carbons can be correlated with hydrolysis rates, as they reflect the electron density at these positions. nih.gov
The resulting QSAR equation (e.g., log(khyd) = c₀ + c₁σ* + c₂Es) can be used to predict the reactivity of new, unsynthesized compounds and to provide mechanistic insights into the factors governing the hydrolysis reaction. nih.govnih.gov
| Compound (R-group on ester) | log(khyd) | σ* (Taft Constant) | Es (Steric Parameter) | δCβ (ppm) |
| Methyl | -2.5 | 0.00 | 0.00 | 130.1 |
| Ethyl | -2.8 | -0.10 | -0.07 | 129.5 |
| Isopropyl | -3.4 | -0.19 | -0.47 | 128.9 |
| tert-Butyl | -4.1 | -0.30 | -1.54 | 128.2 |
Table 2. Example of a hypothetical dataset for a QSAR analysis of the hydrolysis of 2-(cyanomethyl)acrylic acid esters. The goal is to build a model linking the rate constant (khyd) to structural descriptors.
Electronic Structure Analysis for Reaction Prediction
The reactivity of this compound is fundamentally governed by its electronic structure. A detailed analysis of the molecule's electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential provides critical insights into its behavior in chemical reactions. Computational chemistry serves as a powerful tool for these investigations, allowing for the prediction of reaction pathways and the rationalization of observed chemical phenomena.
The presence of multiple functional groups—the methyl ester, the acrylic double bond, and the cyanomethyl group—creates a complex electronic environment. The cyanomethyl group, in particular, plays a significant role in modulating the reactivity of the acrylate system. It is primarily an electron-withdrawing group, exerting its influence through a negative inductive effect (-I). This effect is quantified by its Hammett substituent constants.
| Substituent | σ_m | σ_p_ |
| -CH₂CN | 0.15 | 0.17 |
This table is interactive. You can sort and filter the data.
The positive Hammett constants for the cyanomethyl group indicate its electron-withdrawing nature. stenutz.eu This inductive withdrawal of electron density has a profound impact on the electron distribution across the entire molecule.
A key aspect of predicting chemical reactivity lies in the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals determine how the molecule interacts with other chemical species.
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the acrylate moiety. The electron-withdrawing cyanomethyl group will lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted methyl acrylate.
LUMO: The LUMO is the orbital to which the molecule is most likely to accept electrons. The LUMO is anticipated to be distributed over the α,β-unsaturated system, with significant coefficients on the β-carbon and the carbonyl carbon. The electron-withdrawing nature of the cyanomethyl group will stabilize and lower the energy of the LUMO. nih.gov This lowering of the LUMO energy makes the molecule a better electron acceptor and thus more susceptible to nucleophilic attack, particularly at the β-carbon (a Michael addition).
The energy gap between the HOMO and LUMO is a critical parameter for predicting the kinetic stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing cyanomethyl group is expected to decrease the HOMO-LUMO gap in comparison to simple acrylates, thereby enhancing its reactivity towards nucleophiles.
| Orbital | Typical Energy Range (eV) for Acrylates | Predicted Effect of -CH₂CN Group |
| HOMO | -10 to -11 | Lower energy |
| LUMO | -0.5 to -1.5 | Lower energy |
| HOMO-LUMO Gap | 8.5 to 10.5 | Decreased |
This table is interactive. You can sort and filter the data.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule and are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the carbonyl group and the nitrogen atom of the cyano group.
Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. The most significant region of positive potential is expected to be on the β-carbon of the acrylic double bond, consistent with its susceptibility to Michael addition. The carbonyl carbon would also exhibit a positive potential.
Applications As a Versatile Synthon in Complex Molecule Synthesis
Building Block for Heterocyclic Compounds
The intrinsic reactivity of 2-(Cyanomethyl)acrylic acid methyl ester makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The electron-withdrawing nature of the cyano and methyl ester groups renders the double bond highly susceptible to nucleophilic attack, a key step in many ring-forming reactions. This electrophilicity is central to its application in constructing nitrogen-, oxygen-, and sulfur-containing heterocycles.
The construction of nitrogen-containing heterocycles frequently relies on the conjugate addition of nitrogen nucleophiles to activated alkenes, a reaction known as the aza-Michael addition. researchgate.netd-nb.infogeorgiasouthern.edu this compound is an excellent Michael acceptor, readily reacting with amines and other nitrogen nucleophiles to initiate cascade reactions that lead to the formation of various heterocyclic rings.
The general mechanism involves the initial 1,4-addition of a nitrogen nucleophile to the activated double bond of the acrylate (B77674). This step is often followed by intramolecular cyclization and subsequent aromatization or rearrangement steps to yield the final heterocyclic product. The cyano and ester groups not only activate the molecule for the initial attack but also participate in or facilitate the subsequent ring-closing steps.
While direct examples exclusively utilizing this compound are specific, its reactivity profile is well-represented in the broader context of activated alkenes and Baylis-Hillman adduct derivatives in heterocyclic synthesis. wikipedia.orgrsc.org For instance, derivatives from the Morita-Baylis-Hillman (MBH) reaction of methyl acrylate are widely used, and this compound can be viewed as a derivative of such adducts, primed for similar synthetic applications. researchgate.net
Below is a summary of synthetic approaches for nitrogen-containing heterocycles where synthons with the reactivity pattern of this compound are pivotal.
| Heterocycle | General Approach | Key Reaction Type | Role of Synthon |
| Pyrroles | Reaction with α-amino carbonyl compounds or their equivalents. | Aza-Michael Addition / Intramolecular Condensation | Acts as a C3 synthon, providing three carbon atoms to the pyrrole (B145914) backbone. |
| Pyridines | Multi-component reactions involving an amine (e.g., ammonia), and a 1,3-dicarbonyl equivalent. | Aza-Michael Addition / Annulation | Serves as an activated alkene component, facilitating ring formation through sequential additions and cyclization. |
| Imidazoles | Reaction with dinucleophiles such as amidines or guanidines. | Aza-Michael Addition / Cyclocondensation | Provides a three-carbon fragment that reacts with the N-C-N unit of the dinucleophile. d-nb.info |
This table is generated based on established synthetic principles for these heterocycles, illustrating the potential roles of this compound.
The synthesis of oxygen-containing heterocycles can also be achieved using this compound as a key building block. The strategy often involves an oxa-Michael addition, where an oxygen nucleophile attacks the activated alkene. The subsequent intramolecular cyclization onto either the nitrile or the ester functionality can lead to the formation of furan (B31954) or pyrone skeletons.
For the synthesis of furans, the reaction could proceed via the addition of an α-hydroxy ketone. The initial oxa-Michael addition would be followed by an intramolecular cyclization of the resulting enolate onto the nitrile group, which, after tautomerization and dehydration, would yield a highly substituted aminofuran.
In the case of pyrones, this compound can act as a three-carbon component in [3+3] cycloaddition strategies. Reaction with a 1,3-dicarbonyl compound or its equivalent under basic conditions can initiate a Michael addition, followed by an intramolecular Dieckmann or Claisen-type condensation to construct the δ-lactone ring characteristic of 2-pyrones.
The most prominent application of α-cyanoesters in the synthesis of sulfur-containing heterocycles is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org
This compound is structurally related to the key intermediate formed in the first step of the Gewald reaction, which is a Knoevenagel condensation product. wikipedia.org Therefore, it can be directly employed as a pre-formed, activated substrate for the subsequent steps of the reaction.
The mechanism proceeds as follows:
Michael Addition of Sulfur : A sulfur nucleophile, generated from elemental sulfur and the base, attacks the β-position of the activated alkene.
Intramolecular Cyclization : The resulting intermediate undergoes an intramolecular Thorpe-Ziegler type cyclization, where the carbanion attacks the nitrile carbon.
Tautomerization : The cyclic intermediate tautomerizes to form the stable 2-aminothiophene ring system.
This reaction is highly efficient and provides a straightforward route to polysubstituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry and materials science. nih.govresearchgate.netarkat-usa.org
| Heterocycle | Reaction Name | Key Reactants | Role of this compound |
| Thiophene | Gewald Aminothiophene Synthesis | Carbonyl compound, Elemental Sulfur, Base | Acts as the activated α-cyanoester component. |
This table outlines the established Gewald reaction, for which this compound is a suitable substrate.
Role in Natural Product Synthesis
The dense functionalization of synthons like this compound makes them highly valuable in the total synthesis of complex natural products. These building blocks allow for the rapid assembly of molecular complexity from simple, achiral starting materials. The parent structures, Morita-Baylis-Hillman (MBH) adducts derived from methyl acrylate, have been extensively used in this regard. consensus.appresearchgate.neteurekaselect.com
Biomimetic synthesis aims to mimic the synthetic strategies observed in nature. MBH adducts and their derivatives are useful in this context as they can replicate the reactivity of proposed biosynthetic intermediates. The multifunctional nature of these compounds—possessing an alcohol, an activated double bond, and an ester—allows for a variety of transformations that can mirror enzymatic cascade reactions. For example, the allylic alcohol moiety can be converted into a good leaving group (as in this compound, where the hydroxyl is replaced by a cyano group via nucleophilic substitution), setting the stage for subsequent intramolecular cyclizations or rearrangements that are common in alkaloid and terpenoid biosynthesis.
The total synthesis of natural products often requires the construction of complex and sterically congested carbon frameworks. The MBH reaction and the subsequent derivatization of its adducts provide a powerful tool for this purpose. wikipedia.org The reaction itself creates a new stereocenter and installs multiple functional groups in a single, atom-economical step. researchgate.net
These functional groups serve as handles for further elaboration of the carbon skeleton. For example:
The double bond can be used for cycloaddition reactions, metathesis, or hydrogenation.
The ester can be reduced, hydrolyzed, or converted to other functional groups.
The allylic position can be functionalized through substitution reactions.
This versatility has been exploited in the synthesis of several bioactive natural products. For instance, MBH adducts have been used as key intermediates in the synthesis of Salinosporamide A, a potent proteasome inhibitor, and other complex molecules. wikipedia.org The ability to build complex structures efficiently makes this compound and related compounds important tools for synthetic chemists tackling the challenges of natural product synthesis.
Precursor for Pharmaceutical Intermediates and Biologically Active Molecules
The unique chemical architecture of this compound, featuring multiple reactive sites, positions it as a valuable synthon in the synthesis of complex molecules with potential biological activity. Its utility spans the creation of modified amino acids, the assembly of core structures for medicinal chemistry, and the development of molecules that can interact with biological targets like enzymes.
Synthesis of Amino Acid Derivatives
The reactivity of the acrylate system provides a platform for the synthesis of novel amino acid derivatives. The Michael addition reaction, for instance, allows for the introduction of various functional groups, leading to modified β-alanine derivatives. wikipedia.org While the direct reaction of this compound is a specific pathway, the broader chemistry of acrylates is well-established in amino acid synthesis. For example, related compounds like methyl 2-chloroacrylate (B1238316) are precursors in the industrial synthesis of L-cysteine intermediates, such as 2-aminothiazoline-4-carboxylic acid, through reaction with thiourea. wikipedia.org
Furthermore, the cyanomethyl group itself is reactive and can be a precursor to other functionalities. The formation of cyanomethyl derivatives of basic amino acids like lysine (B10760008) and arginine has been observed in other contexts, indicating the potential for this moiety to be incorporated into amino acid structures. nih.gov Polymer chemistry has also demonstrated the creation of amino-acid-based methacrylate (B99206) derivatives through esterification reactions, leading to polymers with amino acid side chains, which highlights the compatibility of the acrylate structure with amino acid chemistry. researchgate.netrsc.org
Construction of Medicinal Chemistry Scaffolds
Acrylate-based molecules serve as fundamental building blocks, or scaffolds, for constructing more complex, biologically active compounds. The 3-hydroxy-2-aryl acrylate scaffold, for example, is recognized as a vital precursor in the development of essential drugs and natural products due to its combination of electrophilic and nucleophilic centers. rsc.org This principle extends to derivatives like this compound, which can be elaborated into diverse molecular frameworks.
In the field of tissue engineering, a key area of medicinal chemistry, methyl methacrylate (a related compound) has been used to create scaffold chemical models. mdpi.comnih.gov Graft copolymers of collagen and poly(methyl methacrylate) have been synthesized to form products that are non-toxic, promote cell growth, and are biodegradable, demonstrating the utility of the methacrylate backbone in creating biocompatible materials for medical applications. mdpi.comnih.gov These studies underscore the potential of acrylate derivatives to form the core of sophisticated structures designed for interaction with biological systems.
Development of Enzyme Inhibitors and Ligands
The ability of acrylate-derived structures to interact with enzymes makes them promising candidates for the development of inhibitors and ligands. Research has shown that acrylate-derived polymers can induce "hyperactivation" in enzymes like α-chymotrypsin, indicating a significant interaction between the polymer and the enzyme. researchgate.net Computational docking simulations have further revealed that the binding of these polymers can enhance the binding affinity of substrates to the enzyme's active site. researchgate.net
This capacity for specific molecular interaction is fundamental to designing enzyme inhibitors. While some molecules enhance enzyme activity, others can be tailored to block it. The synthesis of metal complexes using multifunctional acrylate adducts has been explored for their biological activity, where the acrylate derivative acts as a ligand, binding to a metal center. mdpi.com Such complexes can present unique geometries and electronic properties for interacting with biological targets. The enzymatic modification of poly(methyl acrylate) itself by lipases further confirms that enzymes can recognize and interact with acrylate-based structures, opening avenues for designing molecules that can bind to and modulate enzyme function. nih.gov
Contributions to Materials Science and Polymer Chemistry
In the realm of materials science, this compound functions as a specialized monomer, contributing to the synthesis of advanced polymers with tailored properties. Its bifunctionality, stemming from the polymerizable acrylate group and the reactive cyano group, allows for the creation of specialty polymers and functional materials through both homopolymerization and copolymerization.
Monomer for Specialty Polymer Synthesis
As a substituted acrylate, this compound belongs to a class of specialty monomers used to impart specific characteristics to polymers. arkema.com The parent compound, methyl acrylate, is a key component in the production of acrylate fibers and is used in synthesizing various intermediates. wikipedia.org The introduction of the cyanomethyl group adds polarity and a site for further chemical modification, allowing for the creation of polymers with unique properties not achievable with standard acrylates like methyl methacrylate. nih.gov
The polymerization of such specialty monomers can lead to materials with enhanced thermal resistance, chemical resistance, or specific adhesion properties. arkema.com For instance, polymers derived from methyl acrylate are used in films and as rheology modifiers. gantrade.com The presence of the nitrile (cyano) group in the polymer chain can also improve properties like solvent resistance and increase the glass transition temperature of the resulting material.
Enabling Functional Polymers through Copolymerization
Copolymerization is a powerful strategy to create functional polymers by combining two or more different monomers, and this compound is a valuable comonomer. nih.gov This process allows for the fine-tuning of material properties, including mechanical, thermal, and optical characteristics. nih.gov The incorporation of a monomer with a reactive side group, such as the cyanomethyl group, introduces functionality into the final polymer chain. This functionality can then be used for post-polymerization modification, cross-linking, or to confer specific interactive properties to the material.
Research on related systems, such as the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, demonstrates the successful integration of cyano-functionalized monomers into polymer chains using free radical polymerization. researchgate.net Methyl methacrylate itself is widely used in copolymers to create materials with high transparency and flexibility for applications like stretchable electronics. nih.gov By strategically selecting comonomers, materials with a desired balance of properties—such as hardness, flexibility, and tack—can be engineered for applications ranging from coatings and adhesives to advanced thermoplastic resins. gantrade.comresearchgate.net
Interactive Data Tables
Table 1: Research Findings on Acrylate Derivatives in Synthesis
| Research Area | Compound/System Studied | Key Finding | Reference |
|---|---|---|---|
| Medicinal Scaffolds | Collagen-poly(methyl methacrylate) graft copolymers | Creates a non-toxic, biodegradable scaffold that promotes cell growth. | mdpi.com, nih.gov |
| Enzyme Interaction | Poly(2-carboxyethyl)acrylate and α-chymotrypsin | Polymer binding enhances substrate affinity and leads to enzyme hyperactivation. | researchgate.net |
| Copolymerization | 4-cyanophenyl acrylate and methyl methacrylate | Successful synthesis of copolymers containing cyano functional groups. | researchgate.net |
| Amino Acid Synthesis | Methyl 2-chloroacrylate and thiourea | Serves as a precursor for an intermediate in L-cysteine synthesis. | wikipedia.org |
Tailoring Polymer Properties through Structural Incorporation
The deliberate incorporation of specialized monomers into a polymer backbone is a fundamental strategy for tailoring the macroscopic properties of the resulting material. This compound, also known as methyl 2-cyanoacrylate (MCA), is a vinyl monomer that offers a unique combination of functional groups capable of significantly influencing polymer characteristics when used as a comonomer in copolymerization reactions. nih.gov The presence of both a polar nitrile (cyano) group and a methyl ester group on the same carbon atom of the vinyl group imparts distinct reactivity and imparts specific attributes to the copolymer. pcbiochemres.com
The primary mechanism through which this compound modifies polymer properties is through radical copolymerization. nih.gov In this process, MCA is polymerized along with one or more other monomers, creating a polymer chain with a tailored sequence and composition of monomer units. The extent to which MCA is incorporated and its distribution along the polymer chain are governed by its reactivity ratios with the comonomers. nih.gov
Research has shown that poly(methyl 2-cyanoacrylate) homopolymers are often hard, glassy resins. researchgate.net However, these materials can also be brittle. afinitica.com By copolymerizing MCA with other monomers, such as various acrylates or vinyl ethers, the mechanical properties of the resulting polymer can be precisely controlled. For instance, the incorporation of MCA can enhance the tensile strength and adhesion of a polymer to various substrates. researchgate.net Conversely, copolymerizing MCA with a "softer" monomer can reduce the brittleness typically associated with its homopolymer. afinitica.com
A key aspect of utilizing this compound in polymer design is understanding its reactivity in copolymerization, which can be quantified using reactivity ratios (r) and the Q-e scheme. The Q-e scheme provides a semi-empirical method to predict the copolymerization behavior of monomers. 'Q' represents the reactivity of the monomer due to resonance stabilization, and 'e' reflects the polarity of the vinyl group. nih.gov
Table 1: Reactivity Parameters for this compound (MCA) and a Common Comonomer
| Monomer | r₁ (MCA) | r₂ (Comonomer) | Q-value | e-value |
| Methyl Methacrylate (MMA) | 0.25 | 0.04 | 4.91 | 0.91 |
Data sourced from Kinsinger et al. and other recent studies. nih.gov
The data in the table, specifically the reactivity ratios for the copolymerization of MCA (M₁) with methyl methacrylate (MMA) (M₂), indicate a high tendency for alternation in the polymer chain. nih.gov The low values for both r₁ and r₂ suggest that a growing polymer chain ending in either an MCA or MMA unit prefers to add the other monomer rather than its own. This alternating tendency is a direct result of the distinct electronic properties of the two monomers and allows for precise control over the polymer microstructure, which in turn dictates the final properties of the material. The high Q value for MCA reflects the significant resonance stabilization of its radical, and the positive 'e' value indicates its electron-withdrawing nature. nih.gov
Derivatives, Analogs, and Structural Modifications
Synthesis of Substituted 2-(Cyanomethyl)acrylic Acid Esters
The synthesis of derivatives of 2-(cyanomethyl)acrylic acid methyl ester can be achieved by altering the ester group, introducing substituents onto the acrylic backbone, or modifying the cyano group.
The ester moiety of 2-(cyanomethyl)acrylic acid can be readily varied by employing different alcohols in the esterification process. The synthesis of acrylic esters is a well-established industrial process, often involving the reaction of acrylic acid with an alcohol in the presence of an acid catalyst. google.comgoogle.comgoogleapis.com This methodology can be adapted for the synthesis of various 2-(cyanomethyl)acrylic acid esters. For instance, reacting 2-(cyanomethyl)acrylic acid with alcohols such as ethanol (B145695), propanol, or butanol would yield the corresponding ethyl, propyl, and butyl esters.
Transesterification is another viable method, where methyl 2-(cyanomethyl)acrylate can be reacted with a different alcohol in the presence of a suitable catalyst to exchange the methyl group for a different alkyl or aryl group. google.com The choice of alcohol allows for the introduction of a wide range of functionalities into the ester group, thereby modifying the physical and chemical properties of the resulting molecule.
Table 1: Examples of 2-(Cyanomethyl)acrylic Acid Esters with Varied Ester Moieties
| Alcohol Reactant | Resulting Ester |
| Ethanol | 2-(Cyanomethyl)acrylic acid ethyl ester |
| n-Propanol | 2-(Cyanomethyl)acrylic acid n-propyl ester |
| Isopropanol | 2-(Cyanomethyl)acrylic acid isopropyl ester |
| n-Butanol | 2-(Cyanomethyl)acrylic acid n-butyl ester |
| Benzyl (B1604629) alcohol | 2-(Cyanomethyl)acrylic acid benzyl ester |
This table is illustrative and based on general esterification principles.
Introducing substituents at the α- or β-positions of the acrylic backbone of this compound can significantly influence its reactivity. The synthesis of α-substituted acrylates can be challenging due to the potential for polymerization and other side reactions. However, specific synthetic routes have been developed for this purpose. For example, α-alkylation of the corresponding saturated ester followed by an elimination reaction can introduce an alkyl group at the α-position.
A photoredox-enabled 1,2-dialkylation of α-substituted acrylates has been reported, which proceeds via an Ireland-Claisen rearrangement, offering a pathway to valuable tertiary carboxylic acids. nih.gov The synthesis of polymers with a norbornane (B1196662) backbone has been achieved through the radical copolymerization of alkyl 2-norbornene-2-carboxylates, demonstrating the incorporation of cyclic substituents. researchgate.net
Table 2: Representative Substituted 2-(Cyanomethyl)acrylic Acid Esters
| Substituent Position | Substituent | Compound Name |
| α | Methyl | Methyl 2-(cyanomethyl)-2-butenoate |
| α | Ethyl | Methyl 2-(cyanomethyl)-2-pentenoate |
| β | Phenyl | Methyl 3-phenyl-2-(cyanomethyl)acrylate |
| β | Trifluoromethyl | Methyl 3-(trifluoromethyl)-2-(cyanomethyl)acrylate |
This table provides hypothetical examples based on known substitution patterns of acrylates.
The cyano group in this compound is a versatile functional group that can be converted into other functionalities. The hydrolysis of nitriles is a common transformation that can proceed under either acidic or basic conditions to yield amides or carboxylic acids. lumenlearning.comyoutube.combyjus.comlibretexts.org
Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org Alkaline hydrolysis, using a base like sodium hydroxide (B78521), initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Enzymatic hydrolysis of nitriles to carboxylic acids also presents a green alternative. researchgate.net These reactions would transform this compound into its corresponding amide or carboxylic acid derivative at the cyanomethyl position.
Furthermore, the cyano group can participate in cycloaddition reactions, offering a route to heterocyclic compounds.
Impact of Structural Changes on Reactivity and Selectivity
Structural modifications to this compound have a profound impact on its reactivity and the selectivity of its reactions, primarily through electronic effects and steric hindrance.
The reactivity of the double bond in this compound is significantly influenced by the electronic nature of its substituents. The ester and the cyanomethyl groups are both electron-withdrawing, which makes the β-carbon of the acrylic system electrophilic and susceptible to nucleophilic attack, such as in Michael additions. mdpi.comresearchgate.netnih.govresearchgate.net
Introducing additional electron-withdrawing substituents on the acrylic backbone would further increase the electrophilicity of the β-carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating substituents would decrease the electrophilicity of the β-carbon, potentially slowing down nucleophilic addition reactions.
The electronic effects of substituents also play a crucial role in cycloaddition reactions, such as the Diels-Alder reaction. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction with an electron-rich diene. nih.gov
Table 3: Predicted Electronic Effects of Substituents on the Reactivity of the Acrylic Double Bond
| Substituent | Electronic Effect | Predicted Impact on Michael Addition Reactivity |
| -NO₂ (at β-position) | Strong Electron-Withdrawing | Increase |
| -Cl (at α-position) | Inductive Electron-Withdrawing | Increase |
| -CH₃ (at α-position) | Weak Electron-Donating | Decrease |
| -OCH₃ (at β-position) | Electron-Donating (Resonance) | Decrease |
This table is based on general principles of electronic effects in organic chemistry.
Steric hindrance arising from substituents on the acrylic backbone or the ester moiety can significantly affect the rate and stereochemical outcome of reactions. For instance, methacrylates are generally less reactive in Michael additions than acrylates due to the steric hindrance caused by the α-methyl group. mdpi.com A similar effect would be expected for α-substituted derivatives of this compound.
The size of the ester group can also influence reactivity. Larger, bulkier ester groups can hinder the approach of reactants to the double bond, slowing down the reaction rate. researchgate.net
Structural modifications, particularly the introduction of chiral auxiliaries or substituents, can be used to achieve stereochemical control in reactions involving this compound. Asymmetric synthesis strategies, including the use of chiral substrates or catalysts, can lead to the formation of enantiomerically enriched products. nih.govnih.govrsc.orgyoutube.comfrontiersin.org For example, the asymmetric hydrogenation of cyano-substituted acrylate (B77674) esters has been shown to produce chiral γ-lactams and amino acids with high enantioselectivity. nih.gov Diastereoselective reactions, such as the nickel-catalyzed hydroboration of acrylates, can also be influenced by the steric environment around the double bond. researchgate.net
Table 4: Impact of Steric Hindrance from α-Substituents on Reactivity
| α-Substituent | Relative Steric Bulk | Predicted Impact on Reaction Rate |
| -H | Low | High |
| -CH₃ | Moderate | Moderate |
| -CH₂CH₃ | Moderate-High | Low |
| -C(CH₃)₃ | High | Very Low |
This table provides a qualitative prediction based on the principles of steric hindrance.
Exploration of Novel Functional Group Combinations
The strategic incorporation of diverse functional groups onto the molecular scaffold of this compound has been a focal point of research, aiming to develop novel compounds with tailored reactivity and properties. By combining the inherent chemical characteristics of the cyano and acrylate moieties with other reactive groups, chemists can design multifunctional molecules for advanced applications in materials science and synthetic chemistry. This exploration involves creating hybrid systems where the interplay between different functional groups leads to unique chemical behaviors and the potential for complex molecular architectures.
The development of hybrid systems from this compound and its analogs involves the introduction of one or more additional reactive centers into the molecular structure. These centers can participate in a variety of chemical transformations, allowing for the synthesis of complex derivatives, polymers, and metal-organic frameworks. Key strategies include the introduction of hydroxyl, amino, and halogen functionalities, which serve as handles for further modification and for creating sophisticated molecular systems.
One prominent strategy involves the use of halogenated intermediates, such as methyl 2-(bromomethyl)acrylate. ontosight.ai The bromomethyl group is a highly reactive electrophilic center, susceptible to nucleophilic substitution reactions. ontosight.ai This allows for the straightforward introduction of a wide range of functional groups. For instance, research on the analogous ethyl ester, ethyl 2-(bromomethyl)-3-cyanoacrylate, has demonstrated its reaction with primary amines to yield ethyl 2-[(alkylamino)(cyano)methyl] acrylates. researchgate.net This reaction creates a hybrid molecule possessing three distinct reactive centers: the original cyano and acrylate groups, and a newly introduced secondary amine. researchgate.net Similarly, the conversion of related allyl bromides can lead to the synthesis of derivatives like ethyl 3-cyano-2-(hydroxymethyl) acrylate, which incorporates a hydroxyl group as an additional reactive site. researchgate.net
Another approach to creating multifunctional systems is through reactions that modify the acrylate backbone itself, such as the Morita-Baylis-Hillman (MBH) reaction. The reaction between methyl acrylate and an aldehyde containing another functional group, like 4-cyanobenzaldehyde, produces a complex adduct. mdpi.com This yields a molecule, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, which features a hydroxyl group and an aromatic cyano group in addition to the acrylate system. mdpi.com Such polyfunctional molecules can serve as versatile ligands for the coordination of metal ions. mdpi.com
The acrylate moiety within these derivatives also retains its reactivity as a Michael acceptor. This allows it to react with various nucleophiles. For example, the reaction of acrylates with amines (aza-Michael addition) or thiols (thiol-Michael addition) is a well-established method for forming carbon-nitrogen or carbon-sulfur bonds. mdpi.com This inherent reactivity enables these multifunctional derivatives of this compound to be used as monomers or crosslinkers in the synthesis of functional polymers and hybrid networks. mdpi.com
The table below summarizes examples of derivatives and the additional reactive centers they incorporate.
| Derivative/Analog | Starting Materials/Intermediate | Additional Reactive Center(s) Introduced | Potential Reactions of New Center(s) |
| Ethyl 2-[(alkylamino)(cyano)methyl] acrylate | Ethyl 2-(bromomethyl)-3-cyanoacrylate, Primary Amine | Secondary Amine (-NHR) | Nucleophilic addition, Amide formation |
| Ethyl 3-cyano-2-(hydroxymethyl) acrylate | Allyl Bromide derivative | Hydroxyl (-OH) | Esterification, Etherification, Oxidation |
| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Methyl acrylate, 4-cyanobenzaldehyde | Hydroxyl (-OH), Phenyl (-C₆H₄) | Esterification, Metal coordination, Aromatic substitution |
| Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, Metal Salts (e.g., Cu²⁺, Ni²⁺) | Metal Ion (e.g., Cu, Ni) | Catalysis, Lewis acid-base reactions |
Analytical Techniques for Reaction Monitoring and Structural Elucidation of Products
Spectroscopic Methods for Characterization of Reaction Products
Spectroscopy is a cornerstone for the molecular-level investigation of methyl 2-cyanoacrylate. It provides detailed information on the functional groups present, the molecular weight, and the structural arrangement of atoms, which is crucial for confirming the identity of reaction products and intermediates.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of methyl 2-cyanoacrylate. While specific spectra for MCA are not widely published, its structure can be confidently predicted based on data from closely related acrylate (B77674) compounds.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen environments in the molecule. The two geminal protons on the C=C double bond are diastereotopic and would appear as two separate signals, likely in the range of 6.0-7.0 ppm. The three protons of the methyl ester group (-OCH₃) would produce a sharp singlet, typically around 3.8 ppm.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom. Key expected signals include the ester carbonyl carbon (~160-165 ppm), the two carbons of the C=C double bond (~125-140 ppm), the nitrile carbon (-C≡N) (~115-120 ppm), and the methyl ester carbon (~52 ppm).
2D-NMR: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous signal assignment. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range couplings between protons and carbons (2-3 bonds away). These methods would definitively link the proton signals to their corresponding carbons in the structure of methyl 2-cyanoacrylate and its reaction products.
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Vinyl Proton (H) | ¹H | ~6.0 - 7.0 | Two distinct signals expected for the two non-equivalent protons. |
| Methyl Ester Protons (-OCH₃) | ¹H | ~3.8 | Sharp singlet integrating to 3 protons. |
| Ester Carbonyl (C=O) | ¹³C | ~162 | Quaternary carbon. |
| Vinyl Carbon (=C(CN)COOCH₃) | ¹³C | ~135 | Quaternary carbon attached to cyano and ester groups. |
| Vinyl Carbon (=CH₂) | ¹³C | ~130 | Methylene (B1212753) carbon of the double bond. |
| Nitrile Carbon (-C≡N) | ¹³C | ~116 | Quaternary carbon. |
| Methyl Ester Carbon (-OCH₃) | ¹³C | ~53 | Carbon of the methyl group. |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups within a molecule and are particularly effective for monitoring the polymerization of cyanoacrylates. nih.gov The reaction is characterized by the conversion of the monomer's C=C double bond into a C-C single bond in the polymer backbone.
Infrared (IR) Spectroscopy: The IR spectrum of methyl 2-cyanoacrylate displays strong, characteristic absorption bands. The nitrile group (-C≡N) shows a sharp peak around 2239 cm⁻¹. researchgate.net The ester carbonyl (C=O) stretch is observed near 1747 cm⁻¹, and the vinyl C=C stretch appears at approximately 1615 cm⁻¹. afinitica.com During polymerization, the intensity of the C=C stretching band at 1615 cm⁻¹ diminishes, providing a direct method for monitoring the consumption of the monomer and the extent of the reaction. afinitica.compepolska.pl
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is also highly sensitive to the key functional groups in cyanoacrylates. The C=C double bond gives a strong signal at ~1617-1621 cm⁻¹, while the C≡N group appears around 2239 cm⁻¹. nih.govtudublin.iemdpi.com Similar to IR, the disappearance of the C=C band is a reliable indicator of polymerization progress. tudublin.iemdpi.com Because water has a very weak Raman signal, this technique is well-suited for studying reactions in aqueous environments or those initiated by moisture.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Nitrile (-C≡N) | Stretching | ~2240 | ~2239 researchgate.net |
| Ester Carbonyl (C=O) | Stretching | ~1747 afinitica.com | ~1732-1735 researchgate.nettudublin.ie |
| Vinyl (C=C) | Stretching | ~1615 afinitica.com | ~1617-1621 tudublin.iemdpi.com |
| Vinyl C-H (=CH₂) | Stretching | ~3130 afinitica.com | ~3128 nih.gov |
| Alkyl C-H (-CH₃) | Stretching | ~2800-3050 afinitica.com | Not specified |
Mass spectrometry is used to determine the exact molecular weight of methyl 2-cyanoacrylate and to gain structural insights from its fragmentation pattern upon ionization. The nominal molecular weight of methyl 2-cyanoacrylate (C₅H₅NO₂) is 111 g/mol . nist.gov
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. The NIST spectral database for Mecrylate (a synonym for MCA) shows the molecular ion peak at m/z = 111. nist.gov The molecule then fragments in a predictable manner, producing a unique mass spectrum. Major fragments observed for methyl 2-cyanoacrylate provide evidence for its structure.
| m/z | Proposed Fragment Identity | Significance |
|---|---|---|
| 111 | [C₅H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 80 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) group |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl fragment |
| 52 | [M - COOCH₃]⁺ | Loss of the entire ester group |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for separating methyl 2-cyanoacrylate from starting materials, impurities, or byproducts. It is the primary method for assessing the purity of the monomer and for isolating reaction products.
Gas Chromatography is a robust technique for analyzing volatile compounds like methyl 2-cyanoacrylate. It is used to determine the purity of monomer samples and can quantify residual monomer in polymer products, often through pyrolysis-GC, where the polymer is thermally degraded back to the monomer before analysis. dtic.mil
The selection of the column, carrier gas, and temperature program is critical for achieving good separation. For alkyl cyanoacrylates, both packed and capillary columns have been used. A thermionic specific detector operating in nitrogen mode is particularly effective due to the presence of the nitrile group, offering high sensitivity and selectivity. rsc.org Alternatively, a more common flame ionization detector (FID) can be employed. dtic.mil
| Parameter | Condition 1 rsc.org | Condition 2 dtic.mil |
|---|---|---|
| Column | 1.8 m x 2 mm i.d. glass | 6 ft x 1/4 in o.d. stainless steel |
| Stationary Phase | Tenax GC, 50/80 mesh | 10% Silicone Oil Nitrile on 80/100 mesh Chromosorb P |
| Oven Temperature | 200 °C | 165 °C |
| Injector Temperature | 220 °C | 210 °C |
| Detector | Thermionic Specific Detector (Nitrogen mode) | Flame Ionization Detector (FID) |
| Carrier Gas | Nitrogen | Helium |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the quantitative analysis of methyl 2-cyanoacrylate. osha.gov It is particularly suitable for non-volatile products or for monitoring reactions in the liquid phase. Reversed-phase HPLC is the most common mode used for this purpose.
A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of acetonitrile (B52724) and an aqueous buffer. osha.gov Detection is commonly performed using an ultraviolet (UV) detector, as the conjugated system of the acrylate and nitrile groups results in UV absorbance. osha.gov
| Parameter | Condition |
|---|---|
| Column | C18 column |
| Mobile Phase | Acetonitrile / 0.2% (v/v) Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV Detector |
| Wavelength | 220 nm |
| Injection Volume | 20 µL |
Advanced Characterization for Mechanistic Insights (e.g., In Situ Spectroscopy)
Gaining a profound understanding of the reaction mechanisms involving 2-(Cyanomethyl)acrylic acid methyl ester is crucial for optimizing reaction conditions, enhancing yields, and controlling selectivity. While traditional analytical techniques provide valuable information about the final products, advanced characterization methods, particularly in situ spectroscopic techniques, offer a dynamic window into the reaction as it progresses. These methods allow for the real-time detection and characterization of transient intermediates, providing direct evidence for proposed mechanistic pathways.
In situ spectroscopy involves monitoring a chemical reaction directly within the reaction vessel without the need for sample extraction. This approach provides real-time data on the concentration of reactants, products, and, most importantly, short-lived intermediates. The primary advantage of in situ monitoring is the ability to capture the fleeting moments of a reaction, which are often missed by conventional offline analysis. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for these investigations.
For reactions involving this compound, such as Michael additions or Baylis-Hillman reactions, in situ FTIR spectroscopy can be particularly insightful. researchgate.net By monitoring the characteristic vibrational frequencies of the functional groups, one can track the consumption of the acrylate's C=C bond and the formation of new C-C or C-heteroatom bonds in real-time. For instance, in a Michael addition, the disappearance of the acrylate's vinyl absorption bands and the appearance of new bands corresponding to the adduct can be continuously monitored to determine reaction kinetics. researchgate.netresearchgate.net
Real-time NMR spectroscopy is another powerful technique for mechanistic elucidation. monash.edu It can provide detailed structural information about the species present in the reaction mixture at any given time. For a reaction involving this compound, ¹H NMR could be used to observe the disappearance of the vinyl proton signals and the emergence of new signals corresponding to the product. Furthermore, more advanced 2D NMR techniques could help in establishing the connectivity of complex intermediates, providing unambiguous structural proof. While direct studies on this compound are not prevalent in the literature, the principles of real-time monitoring of related acrylate polymerizations demonstrate the feasibility of this approach. fluenceanalytics.compcimag.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) has emerged as a highly sensitive technique for identifying and characterizing charged intermediates in solution. nih.gov This is particularly relevant for reactions that proceed through ionic or zwitterionic intermediates, as is common in the Baylis-Hillman reaction. researchgate.netresearchgate.netmdpi.com In a hypothetical Baylis-Hillman reaction with this compound, ESI-MS could be employed to directly observe the proposed zwitterionic adduct formed between the nucleophilic catalyst and the acrylate. By coupling the mass spectrometer to the reaction vessel, it is possible to sample the reaction mixture at various time points and identify the mass-to-charge ratio of key intermediates, providing strong evidence for the proposed mechanism. researchgate.net The fragmentation patterns of these intermediates, obtained through tandem mass spectrometry (MS/MS), can further elucidate their structure. nih.govmdpi.com
The following table summarizes how these advanced techniques could be applied to study a reaction of this compound, for instance, a Baylis-Hillman reaction.
| Technique | Information Gained | Potential Application to this compound Reaction |
| In Situ FTIR | Real-time concentration profiles of reactants, products, and functional group transformations. | Monitoring the disappearance of the C=C stretching vibration and the appearance of the O-H stretching vibration of the alcohol product. |
| Real-Time NMR | Detailed structural information on all species in solution, including stereochemistry. | Observing the chemical shift changes of the vinylic protons upon reaction and characterizing the structure of any stable intermediates. |
| ESI-MS | Detection and structural characterization of charged intermediates. | Identifying the zwitterionic intermediate formed from the addition of the catalyst (e.g., DABCO) to the acrylate. |
While specific, detailed research applying these advanced in situ techniques to this compound is not extensively documented in publicly available literature, the well-established utility of these methods for analogous acrylate systems provides a clear roadmap for future mechanistic investigations. The insights gained from such studies would be invaluable for the rational design of more efficient and selective synthetic methodologies involving this versatile chemical compound.
Future Research Directions and Emerging Applications
Sustainable Synthesis of 2-(Cyanomethyl)acrylic Acid Methyl Ester and its Derivatives
The future of chemical manufacturing hinges on the adoption of sustainable practices that minimize environmental impact. resolvemass.ca The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. edu.krd Traditional synthesis routes, such as the Knoevenagel condensation, often rely on volatile organic solvents and require long reaction times. nih.gov Future research is focused on developing cleaner, more efficient, and economically viable synthetic pathways.
Key sustainable approaches include:
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for Knoevenagel condensations from hours to seconds, often under solvent-free conditions. nih.govresearchgate.netresearchgate.netmdpi.comhstu.ac.bd This not only saves energy but also increases throughput.
Green Solvents and Catalysts: The replacement of hazardous solvents with environmentally benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. nih.gov Research into solid-supported, recyclable catalysts, such as hydroxyapatite (B223615) or zeolites, can simplify product purification and reduce chemical waste. mdpi.com
Biocatalysis: The use of enzymes as catalysts offers high specificity and operates under mild conditions, often avoiding the need for protecting groups and reducing waste. acs.org Glycoside hydrolases and lipases have been used to catalyze reactions involving acrylates, suggesting a potential route for the biocatalytic production of derivatives from renewable feedstocks. rsc.orgrsc.orgnih.govgoogle.com
Atom Economy: Synthetic methods will be further optimized to maximize the incorporation of all reactant materials into the final product, a core principle of green chemistry. acs.org
| Synthesis Aspect | Conventional Method | Sustainable Alternative | Key Advantages |
|---|---|---|---|
| Energy Source | Conventional oil bath heating | Microwave Irradiation | Reduces reaction time from hours to minutes/seconds; saves energy. nih.gov |
| Catalysis | Homogeneous bases (e.g., piperidine) | Reusable solid catalysts (e.g., hydroxyapatite, zeolites) or Biocatalysts (enzymes) | Easy separation and recycling of catalyst; high specificity and mild conditions. mdpi.comnih.gov |
| Solvents | Volatile organic solvents (e.g., toluene, benzene) | Solvent-free conditions, water, or supercritical fluids (e.g., scCO₂) | Eliminates hazardous waste and reduces environmental impact. mdpi.comnih.gov |
| Feedstocks | Petroleum-based starting materials | Renewable resources (e.g., biomass-derived chemicals) | Reduces reliance on fossil fuels and enhances sustainability. rsc.org |
Catalytic Asymmetric Reactions Utilizing the Compound
The creation of chiral molecules with high enantiomeric purity is crucial for the pharmaceutical and agrochemical industries. The structure of this compound, with its electron-deficient double bond, makes it an excellent Michael acceptor for conjugate addition reactions—a powerful method for forming carbon-carbon bonds. beilstein-journals.orgrsc.org Future research will focus on using this compound in catalytic asymmetric reactions to synthesize complex chiral structures.
Organocatalysis has emerged as a powerful tool for these transformations, utilizing small, metal-free organic molecules to catalyze reactions with high stereoselectivity. sciencevision.org Chiral primary and secondary amines, cinchona alkaloids, and thiourea-based catalysts have been successfully employed for asymmetric Michael additions to similar α,β-unsaturated systems, achieving high yields and excellent enantioselectivities (ee). sciencevision.orgnih.govmdpi.comnih.gov The development of novel chiral catalysts tailored for substrates like this compound will allow for the precise construction of molecules with multiple stereocenters. nih.govnih.govwisc.edumdpi.com
| Reaction Type | Catalyst Class | Potential Substrate | Significance |
|---|---|---|---|
| Asymmetric Michael Addition | Chiral Primary/Secondary Amines (Enamine Catalysis) | Aldehydes, Ketones | Creates chiral γ-nitro carbonyl compounds with high diastereo- and enantioselectivity. nih.gov |
| Asymmetric Michael Addition | Cinchona Alkaloid Derivatives | N-Heterocycles, α-Substituted Cyanoacetates | Provides enantiomerically enriched products bearing sulfone and nitrile groups. sciencevision.orgnih.gov |
| Asymmetric Conjugate Addition | Chiral Thiourea Catalysts | 1,3-Dicarbonyl Compounds, Nitroalkanes | Dual activation via hydrogen bonding leads to highly stereoselective C-C bond formation. mdpi.com |
| Asymmetric [3+2] Cycloaddition | Chiral Phosphines or Amines | Allenes, Azomethine Ylides | Constructs complex five-membered heterocyclic rings with multiple stereocenters. |
Integration into Automated Synthesis Platforms
The pace of materials discovery and reaction optimization is being accelerated by the integration of robotics and data-driven algorithms. nih.gov Automated synthesis platforms, often utilizing liquid handling robots, can perform a large number of experiments in parallel, systematically varying reactants, catalysts, and conditions. chemspeed.comnih.govd-nb.infodigitellinc.com This high-throughput approach is particularly well-suited for polymer chemistry and the optimization of complex organic reactions. digitellinc.com
Future research will see the integration of this compound and its derivatives into these automated workflows. aiche.org Such platforms can:
Accelerate Polymer Discovery: Rapidly synthesize libraries of polymers and copolymers, allowing for the high-throughput screening of material properties. chemspeed.comd-nb.info
Optimize Reaction Conditions: Use machine learning algorithms to intelligently navigate the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to quickly find the optimal conditions for yield or selectivity. acs.orgnih.govresearchgate.net
Enable Data-Driven Science: Generate large, high-quality datasets that can be used to train predictive models for chemical reactivity and material performance, creating a closed-loop "design-build-test-learn" cycle. nsf.gov
| Platform Component | Function | Impact on Research |
|---|---|---|
| Liquid Handling Robot | Precise dispensing of reagents, solvents, and catalysts into well plates. | Enables high-throughput experimentation and combinatorial library synthesis. d-nb.info |
| Automated Reactors | Parallel execution of reactions with independent control of temperature and mixing. | Increases productivity and ensures experimental reproducibility. digitellinc.com |
| In-line Analytics (e.g., LC-MS, FT-IR) | Real-time monitoring of reaction progress and product formation. | Provides immediate feedback for optimization algorithms. aiche.org |
| Machine Learning/AI Algorithm | Analyzes data to predict outcomes and intelligently select the next experiments. | Accelerates discovery by efficiently exploring the chemical space. acs.orgnih.gov |
Novel Applications in Supramolecular Chemistry and Nanomaterials
The functional groups of this compound make it a promising candidate for constructing advanced materials with tailored properties. Its future applications lie in its ability to act as a monomer for functional polymers and as a ligand for modifying the surfaces of nanomaterials.
Supramolecular Chemistry: The nitrile (cyano) and carbonyl groups can participate in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. rsc.org These interactions are the basis of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. acs.org Derivatives of this compound could be designed to form complex architectures like helical polymers or functional gels. researchgate.netnso-journal.orgnih.gov
Nanomaterials and Nanocomposites: The acrylate (B77674) group allows the compound to be easily polymerized or grafted onto surfaces. This enables the covalent functionalization of nanomaterials like graphene, carbon nanotubes, and inorganic nanoparticles. acs.orgnih.govacs.orgscispace.compolympart.ir Such functionalization can improve the dispersion of nanoparticles within a polymer matrix, creating nanocomposites with enhanced mechanical, thermal, or electronic properties. researchgate.netresearchgate.netdtic.milnih.govelsevierpure.com These hybrid materials could find use in advanced coatings, sensors, or biomedical devices. nih.gov
| Material Class | Role of this compound | Potential Property Enhancement | Emerging Application |
|---|---|---|---|
| Functional Polymers | Used as a monomer or comonomer in polymerization. | Tunable polarity, adhesion, thermal stability, and refractive index. | Specialty adhesives, optical films, and hydrophilic coatings. |
| Graphene/Carbon Nanotube Composites | Covalently attached to the nanomaterial surface via the acrylate group. | Improved solubility and dispersion in polymer matrices; tailored surface chemistry. nih.gov | Reinforced lightweight materials, conductive inks, and chemical sensors. |
| Inorganic Nanoparticle Composites (e.g., SiO₂, TiO₂) | Acts as a surface modifier or coupling agent. | Enhanced interfacial adhesion between nanoparticles and polymer matrix. researchgate.net | Scratch-resistant coatings, UV-blocking films, and high-refractive-index materials. |
| Supramolecular Gels | Forms self-assembling networks through hydrogen bonding and π-π stacking. | Stimuli-responsive behavior (e.g., to pH, temperature, or light). | Drug delivery systems, tissue engineering scaffolds, and environmental remediation. |
Q & A
Q. What are the established synthetic routes for 2-(Cyanomethyl)acrylic acid methyl ester, and how do reaction parameters influence yield?
- Methodological Answer : The primary synthesis involves a condensation reaction between cyanoacetic acid methyl ester and formaldehyde under acidic or basic conditions. Key parameters include:
- Catalyst selection : Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide) catalysts influence reaction kinetics and byproduct formation .
- Temperature control : Elevated temperatures (~60–80°C) enhance reaction rates but risk premature polymerization, requiring inhibitors like hydroquinone .
- Alternative routes : Cyanoethylation of acrylic acid with acrylonitrile offers a pathway for scaled production, though purity challenges arise due to side reactions .
- Yield optimization : Stepwise addition of reagents (e.g., NaH in related ester syntheses) minimizes side products, as seen in pyrazole synthesis studies .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- <sup>1</sup>H NMR : Peaks at δ 6.31 (d, J = 15.9 Hz) and δ 7.74 (d, J = 15.9 Hz) indicate trans-configured α,β-unsaturated esters, with additional signals for methyl and cyano groups .
- MS (ESI) : A molecular ion peak at m/z 125.13 [M+H]<sup>+</sup> confirms the molecular formula (C5H5NO2). Fragmentation patterns include loss of COOCH3 (m/z 82) .
- FTIR : Strong absorbance at ~1720 cm<sup>−1</sup> (C=O stretch) and ~2240 cm<sup>−1</sup> (C≡N stretch) .
Q. What are the primary applications of this compound in polymer science?
- Methodological Answer : The compound acts as a reactive monomer in:
- Adhesives : Rapid anionic polymerization upon exposure to moisture enables ultra-fast curing, used in medical sutures and forensic fingerprinting .
- Copolymers : Copolymerization with vinyl acetate or 2-ethylhexyl acrylate enhances flexibility and thermal stability in resins (e.g., CAS 25085-00-1) .
- Functional materials : The cyano group facilitates crosslinking in acrylic rubbers and impact-resistant plastics .
Advanced Research Questions
Q. How can premature polymerization be mitigated during synthesis or storage?
- Methodological Answer :
- Inhibitors : Additives like hydroquinone (0.1–1 wt%) suppress radical polymerization during synthesis .
- Storage conditions : Anhydrous environments (e.g., molecular sieves) and refrigeration (−20°C) extend shelf life .
- Process design : Continuous flow reactors minimize residence time at high temperatures, reducing undesired oligomerization .
Q. What structural analogs of this compound exhibit improved reactivity or stability?
- Methodological Answer :
- Alkyl chain variation : Ethyl or butyl esters (e.g., ethyl cyanoacrylate) show slower curing, suited for medical adhesives .
- Substituent effects : Fluorinated analogs (e.g., 2-chloroacrylate esters) enhance resistance to hydrolysis but require stringent safety protocols .
- Copolymer studies : Blending with methyl methacrylate improves mechanical strength, as seen in CAS 26222-42-4 copolymers .
Q. How do analytical techniques resolve contradictions in byproduct identification?
- Methodological Answer :
- TLC/HPLC : Monitor reaction progress and isolate intermediates (e.g., cyanomethyl ester byproducts in pyrazole synthesis) .
- GC-MS : Identifies volatile byproducts like succinic acid esters or dibutyl phthalates, common in esterification side reactions .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline intermediates .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, indirect-vent goggles, and lab coats prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
